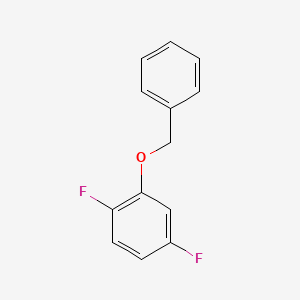

2-(Benzyloxy)-1,4-difluorobenzene

Description

2-(Benzyloxy)-1,4-difluorobenzene is an aromatic ether derivative characterized by a benzyloxy group (-OCH₂C₆H₅) at the 2-position and fluorine atoms at the 1- and 4-positions of the benzene ring. Such compounds are frequently employed as intermediates in pharmaceuticals, agrochemicals, and materials science due to the tunable electronic and steric properties imparted by fluorine and benzyloxy substituents .

The benzyloxy group enhances solubility in organic solvents and can act as a protecting group for hydroxyl functionalities, while fluorine atoms increase the ring’s electron-deficient nature, influencing reactivity in cross-coupling or electrophilic substitution reactions .

Properties

IUPAC Name |

1,4-difluoro-2-phenylmethoxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10F2O/c14-11-6-7-12(15)13(8-11)16-9-10-4-2-1-3-5-10/h1-8H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJMFCDBACQVFJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=CC(=C2)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10F2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Base-Mediated Benzylation

The most straightforward route involves reacting 1,4-difluoro-2-hydroxybenzene with benzyl bromide in the presence of a strong base. Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile facilitates the nucleophilic displacement of the hydroxyl proton by the benzyl group.

Typical Conditions :

-

Substrate : 1,4-Difluoro-2-hydroxybenzene (1.0 equiv)

-

Benzylating Agent : Benzyl bromide (1.2 equiv)

-

Base : K₂CO₃ (2.0 equiv)

-

Solvent : DMF, 80°C, 12–24 hours

-

Yield : 60–75%

Challenges :

-

Competing side reactions at the fluorine-substituted positions are minimal due to fluorine’s poor leaving-group ability.

-

Residual hydroxyl groups may require purification via column chromatography.

Phase-Transfer Catalysis

For improved reaction efficiency, phase-transfer catalysts like tetrabutylammonium bromide (TBAB) are employed. This method enhances the solubility of ionic species in organic solvents, accelerating the benzylation process.

Optimized Parameters :

-

Catalyst : TBAB (0.1 equiv)

-

Solvent : Toluene/water biphasic system

-

Temperature : 60°C, 6–8 hours

-

Yield : 70–80%

Mitsunobu Reaction

Mechanism and Conditions

The Mitsunobu reaction offers a robust alternative for synthesizing benzyl ethers under mild conditions. This method employs diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) to activate the hydroxyl group for benzylation.

Reaction Setup :

-

Substrate : 1,4-Difluoro-2-hydroxybenzene (1.0 equiv)

-

Benzyl Alcohol : 1.5 equiv

-

DEAD : 1.2 equiv

-

PPh₃ : 1.2 equiv

-

Solvent : Tetrahydrofuran (THF), 0°C to room temperature, 4–6 hours

-

Yield : 85–90%

Advantages :

-

High regioselectivity and minimal by-products.

-

Compatible with acid-sensitive substrates.

Palladium-Catalyzed Cross-Coupling

Suzuki-Miyaura Coupling

While less common, palladium-catalyzed coupling can construct the benzyloxy group indirectly. A pre-functionalized boronic ester derivative reacts with a benzyl halide under catalytic conditions.

Representative Protocol :

-

Aryl Boronic Ester : 2-Hydroxy-1,4-difluorophenylboronic acid pinacol ester (1.0 equiv)

-

Benzyl Halide : Benzyl chloride (1.1 equiv)

-

Catalyst : Pd(PPh₃)₄ (5 mol%)

-

Base : Na₂CO₃ (2.0 equiv)

-

Solvent : Dioxane/water (4:1), 90°C, 8 hours

-

Yield : 65–70%

Limitations :

-

Requires pre-synthesis of boronic ester intermediates.

-

Higher cost due to palladium catalysts.

Comparative Analysis of Methods

| Method | Yield (%) | Reaction Time | Cost | Scalability |

|---|---|---|---|---|

| Base-Mediated Alkylation | 60–75 | 12–24 h | Low | High |

| Phase-Transfer Catalysis | 70–80 | 6–8 h | Moderate | Moderate |

| Mitsunobu Reaction | 85–90 | 4–6 h | High | Low |

| Suzuki-Miyaura Coupling | 65–70 | 8 h | Very High | Low |

Key Insights :

-

The Mitsunobu reaction achieves the highest yields but is cost-prohibitive for industrial use.

-

Base-mediated alkylation remains the most scalable method despite moderate yields.

Industrial-Scale Production

Continuous Flow Reactors

Modern facilities adopt continuous flow systems to enhance throughput and reproducibility. Key parameters include:

-

Residence Time : 30–60 minutes

-

Temperature Control : 70–80°C

-

Automated Purification : In-line liquid-liquid extraction minimizes manual intervention.

Economic Considerations :

-

Raw material costs dominate the budget, necessitating bulk procurement of 1,4-difluoro-2-hydroxybenzene.

Challenges and Optimization

By-Product Formation

-

Major By-Product : Di-benzylated derivatives (e.g., 2,5-dibenzyloxy-1,4-difluorobenzene).

-

Mitigation : Use of stoichiometric benzylating agents and controlled reaction times.

Solvent Selection

-

Preferred Solvents : DMF and acetonitrile offer optimal solubility but require recycling to reduce environmental impact.

Scientific Research Applications

2-(Benzyloxy)-1,4-difluorobenzene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced composites.

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-1,4-difluorobenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group can facilitate binding to these targets, while the fluorine atoms can influence the compound’s electronic properties, enhancing its reactivity and specificity. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Key Observations :

- Electronic Effects : Fluorine’s electron-withdrawing nature deactivates the aromatic ring, directing electrophilic attacks to meta/para positions relative to substituents. The benzyloxy group, being weakly electron-donating via resonance, creates localized electronic anisotropy .

- Steric Effects : Bulky substituents like benzyloxy or bromophenylmethyl () reduce reaction rates in sterically demanding transformations compared to smaller groups like -Cl or -F .

Physical and Chemical Properties

Table 2: Comparative Physicochemical Data

*Estimated based on benzyloxy-containing analogs.

Biological Activity

2-(Benzyloxy)-1,4-difluorobenzene, with the CAS number 152434-79-2, is an organic compound that has garnered interest in various fields of biological research. This article discusses its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a benzene ring substituted with a benzyloxy group and two fluorine atoms at the 1 and 4 positions. The presence of the benzyloxy group enhances lipophilicity and potentially influences the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. These interactions can modulate enzyme activities and influence signaling pathways related to cell growth and apoptosis. The fluorine substituents may enhance metabolic stability, making the compound a candidate for further drug development.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on related benzyloxy compounds have shown promising results against Mycobacterium tuberculosis, with some derivatives demonstrating minimal inhibitory concentrations (MICs) comparable to established drugs like isoniazid . This suggests that this compound may also possess similar antimicrobial capabilities.

Anticancer Potential

The compound's structure suggests potential anticancer activity. In vitro studies have indicated that related compounds can inhibit cancer cell proliferation by inducing apoptosis or cell cycle arrest. The benzyloxy group may play a crucial role in enhancing the selectivity and potency of these compounds against cancer cells while minimizing toxicity to normal cells .

Research Findings and Case Studies

Recent studies have explored the synthesis and evaluation of various benzyloxy derivatives, including those containing difluorinated aromatic systems. These investigations often focus on structure-activity relationships (SAR) to optimize biological activity.

| Compound | Activity | MIC (µM) | Selectivity |

|---|---|---|---|

| Compound A | Antimycobacterial | 2.7 | Selective for Mtb |

| Compound B | Anticancer | 5.0 | Low toxicity to HepG2 |

In one study, a series of benzyloxy derivatives were synthesized and tested for their ability to inhibit M. tuberculosis growth. Compounds with halogen substitutions showed enhanced activity compared to their unsubstituted counterparts .

Q & A

Q. What are the optimal synthetic routes for preparing 2-(Benzyloxy)-1,4-difluorobenzene, and how can purity be maximized?

The synthesis typically involves nucleophilic aromatic substitution or coupling reactions. For example, reacting benzyl alcohol derivatives with fluorinated aromatic precursors under basic conditions (e.g., K₂CO₃ in DMF) at 80–100°C can yield the target compound . Key steps include:

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization.

- Yield optimization : Monitor reaction progress via TLC and adjust reaction time/temperature.

- Purity validation : Confirm via HPLC (>98% purity) and NMR spectroscopy (absence of residual solvents or byproducts) .

Q. Which analytical techniques are most effective for confirming the structure of this compound?

A combination of spectral methods is critical:

- NMR : H and F NMR to verify benzyloxy and fluorine positions (e.g., F NMR shifts at ~-110 ppm for ortho-fluorine) .

- Mass spectrometry (MS) : High-resolution MS to confirm molecular ion [M+H]⁺ (expected m/z: 250.07 for C₁₃H₁₀F₂O).

- IR spectroscopy : Identify C-O-C (benzyloxy) stretches at ~1250 cm⁻¹ and C-F stretches at ~1100 cm⁻¹ .

Q. What are the common reaction pathways for this compound in organic synthesis?

- Nucleophilic substitution : The fluorine atoms can be displaced by amines or alkoxides under microwave-assisted conditions .

- Deprotection : Hydrogenolysis (H₂/Pd-C) removes the benzyloxy group to yield 1,4-difluorophenol.

- Functionalization : Electrophilic aromatic substitution (e.g., nitration) at the para position relative to fluorine .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be elucidated, particularly in cross-coupling reactions?

- Kinetic studies : Vary catalyst loading (e.g., Pd(PPh₃)₄) and monitor reaction rates via GC-MS.

- Isotopic labeling : Use F-labeled analogs to trace fluorine displacement pathways (e.g., in radiopharmaceutical synthesis) .

- Computational modeling : DFT calculations (B3LYP/6-31G*) to assess transition states and regioselectivity .

Q. How should researchers address conflicting spectral data or unexpected byproducts during synthesis?

- Cross-validation : Compare NMR data with computational predictions (e.g., ChemDraw or ACD/Labs).

- Byproduct analysis : Use LC-MS to identify dimers or oxidation products (e.g., benzoic acid derivatives from benzyloxy cleavage) .

- Controlled experiments : Re-run reactions under inert atmosphere (N₂/Ar) to rule out oxidative degradation .

Q. What role does this compound play in medicinal chemistry, particularly in drug candidate design?

- Intermediate utility : Serves as a precursor for fluorinated benzodiazepines or kinase inhibitors.

- Pharmacokinetic modulation : The benzyloxy group enhances lipophilicity, improving blood-brain barrier penetration in CNS-targeting compounds .

- Biological assays : Test derivatives for carbonic anhydrase inhibition (IC₅₀ in µM range) or antimicrobial activity .

Q. What computational tools are recommended for predicting the reactivity of this compound in novel reactions?

- Molecular docking : AutoDock Vina to assess binding affinity with target enzymes (e.g., CYP450 isoforms).

- Reactivity descriptors : Calculate Fukui indices (Gaussian 16) to predict electrophilic/nucleophilic sites .

- Solvent effects : COSMO-RS simulations to optimize reaction media for polar or nonpolar transformations .

Q. How can the stability of this compound under varying storage and reaction conditions be ensured?

- Degradation studies : Accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC monitoring.

- Light sensitivity : Store in amber vials at -20°C to prevent photolytic cleavage of the benzyloxy group .

- Inert handling : Use Schlenk lines for air/moisture-sensitive reactions (e.g., Grignard additions) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.